3-chloro-4-methyl-2-oxo-2H-chromen-7-yl trans-4-({[(benzyloxy)carbonyl]amino}methyl)cyclohexanecarboxylate
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Overview
Description
3-CHLORO-4-METHYL-2-OXO-2H-CHROMEN-7-YL 4-({[(BENZYLOXY)CARBONYL]AMINO}METHYL)CYCLOHEXANE-1-CARBOXYLATE is a complex organic compound that belongs to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . These compounds are valuable kinds of oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages . The compound is a derivative of coumarin, which has been extensively studied for its biological and pharmaceutical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of coumarin derivatives typically involves the reaction of 7-hydroxy-4-methyl coumarin with various reagents. For instance, the synthesis of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane using a slight excess of triethylamine at 20°C for 1 hour . This method can be adapted for the synthesis of 3-CHLORO-4-METHYL-2-OXO-2H-CHROMEN-7-YL 4-({[(BENZYLOXY)CARBONYL]AMINO}METHYL)CYCLOHEXANE-1-CARBOXYLATE by using appropriate starting materials and reaction conditions.
Industrial Production Methods: Industrial production of coumarin derivatives often involves large-scale synthesis using similar reaction conditions as described above but optimized for higher yields and purity. The use of green solvents and catalysts is also becoming more common in industrial settings to reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: Coumarin derivatives, including 3-CHLORO-4-METHYL-2-OXO-2H-CHROMEN-7-YL 4-({[(BENZYLOXY)CARBONYL]AMINO}METHYL)CYCLOHEXANE-1-CARBOXYLATE, undergo various chemical reactions such as oxidation, reduction, and substitution .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides . The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of coumarin derivatives can lead to the formation of quinones, while reduction can yield dihydrocoumarins .
Scientific Research Applications
3-CHLORO-4-METHYL-2-OXO-2H-CHROMEN-7-YL 4-({[(BENZYLOXY)CARBONYL]AMINO}METHYL)CYCLOHEXANE-1-CARBOXYLATE has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, coumarin derivatives are studied for their potential therapeutic properties, including anti-HIV, anticancer, antimicrobial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitors .
Mechanism of Action
The mechanism of action of coumarin derivatives involves various molecular targets and pathways. For instance, they can inhibit enzymes like carbonic anhydrase, microtubule polymerization, and tumor angiogenesis . They also regulate reactive oxygen species and exhibit significant anticancer activity through diverse mechanisms .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 3-CHLORO-4-METHYL-2-OXO-2H-CHROMEN-7-YL 4-({[(BENZYLOXY)CARBONYL]AMINO}METHYL)CYCLOHEXANE-1-CARBOXYLATE include other coumarin derivatives such as 7-hydroxy-4-methyl coumarin, 2-oxo-2H-chromen-7-yl 4-chlorobenzoate, and various N-substituted coumarins .
Uniqueness: What sets 3-CHLORO-4-METHYL-2-OXO-2H-CHROMEN-7-YL 4-({[(BENZYLOXY)CARBONYL]AMINO}METHYL)CYCLOHEXANE-1-CARBOXYLATE apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C26H26ClNO6 |
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Molecular Weight |
483.9 g/mol |
IUPAC Name |
(3-chloro-4-methyl-2-oxochromen-7-yl) 4-(phenylmethoxycarbonylaminomethyl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C26H26ClNO6/c1-16-21-12-11-20(13-22(21)34-25(30)23(16)27)33-24(29)19-9-7-17(8-10-19)14-28-26(31)32-15-18-5-3-2-4-6-18/h2-6,11-13,17,19H,7-10,14-15H2,1H3,(H,28,31) |
InChI Key |
FYYZBOFNEBRJSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)C3CCC(CC3)CNC(=O)OCC4=CC=CC=C4)Cl |
Origin of Product |
United States |
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